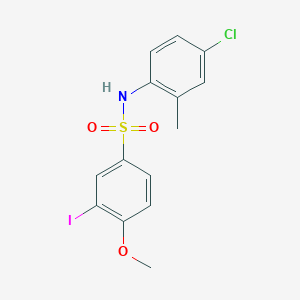
N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide
描述
N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, methyl, iodo, and methoxy groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Halogenation: The initial step involves the nitration of 4-chloro-2-methylphenyl to introduce a nitro group, followed by halogenation to introduce the iodo group.
Reduction and Sulfonation: The nitro group is then reduced to an amine, which is subsequently sulfonated to introduce the sulfonamide group.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the aromatic rings.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.
Coupling Products: Coupling reactions can yield biaryl compounds or more complex aromatic systems.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Pharmaceuticals: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for drug development.
Biological Probes: It can be used as a probe to study enzyme interactions and biological pathways.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Materials Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
- 4-chloro-2-methylphenyl isocyanate
- 4-chloro-2-methylaniline
- N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide
Comparison:
- Unique Substituents: The presence of the iodo and methoxy groups in N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide distinguishes it from similar compounds, imparting unique reactivity and properties.
- Biological Activity: The combination of these substituents can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in pharmaceutical applications.
- Chemical Stability: The specific arrangement of substituents can also affect the compound’s stability, making it more or less reactive under certain conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO3S/c1-9-7-10(15)3-5-13(9)17-21(18,19)11-4-6-14(20-2)12(16)8-11/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDSUWDBYYLFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


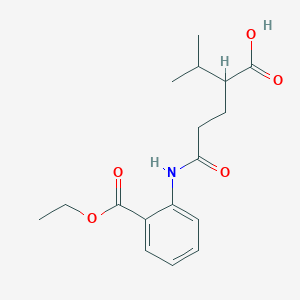
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B4201707.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4201715.png)

![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4201726.png)
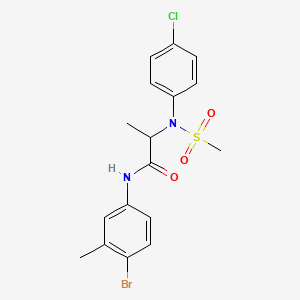
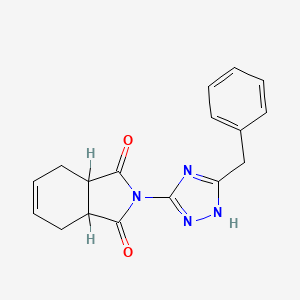
![5-[(4-Bromophenyl)amino]-4-nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4201743.png)
![[5-[(4-Fluorophenyl)methylamino]-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B4201745.png)
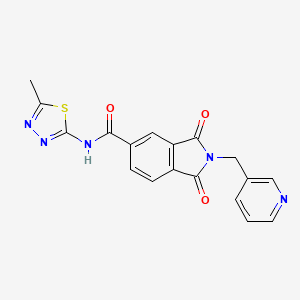
![tricyclo[4.2.2.0~1,5~]dec-7-yl cyclohexylcarbamate](/img/structure/B4201750.png)
![4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE](/img/structure/B4201772.png)
![3-[5-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4201784.png)
![N-(2-ethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4201791.png)
